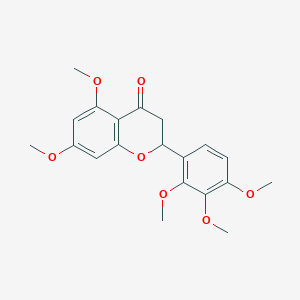

5,7,2',3',4'-Pentamethoxyflavanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,7,2',3',4'-Pentamethoxyflavanone is a natural product found in Andrographis affinis and Aphis affinis with data available.

科学的研究の応用

Biological Activities

The compound has been studied for various biological activities, including:

- Antioxidant Activity : Flavonoids are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress. Research indicates that 5,7,2',3',4'-pentamethoxyflavanone exhibits significant antioxidant properties, which can be beneficial in preventing diseases related to oxidative damage .

- Anti-inflammatory Effects : Studies have shown that this flavonoid can inhibit pro-inflammatory cytokines and enzymes, suggesting its potential as an anti-inflammatory agent. This property may be useful in treating conditions like arthritis and other inflammatory diseases .

- Antimicrobial Activity : The compound has demonstrated antimicrobial effects against various pathogens, making it a candidate for developing natural antimicrobial agents .

Cancer Research

5,7,2',3',4'-Pentamethoxyflavanone has been investigated for its anticancer properties. It has shown potential in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted its effectiveness against breast cancer cell lines, where it reduced cell viability significantly .

Metabolic Disorders

Research indicates that this flavonoid may play a role in managing metabolic disorders by inhibiting pancreatic lipase activity. This inhibition can help reduce fat absorption in the intestines, potentially aiding in weight management and obesity prevention .

化学反応の分析

Photochemical Reactions

Polymethoxyflavonoids undergo photochemical transformations influenced by solvent polarity, oxygen presence, and substituent positions. Key findings from analogous systems include:

For 5,7,2',3',4'-Pentamethoxyflavanone , the absence of a 3-hydroxy group (compared to quercetin derivatives) may suppress photo-oxygenation, favoring rearrangements or dimerization under UV light .

Oxidative Reactions

Methoxy groups influence oxidative stability and pathways:

-

Autoxidation : Methoxy substituents at positions 5,7,2',3',4' likely reduce susceptibility to autoxidation compared to hydroxylated analogs.

-

Enzymatic Oxidation : In biological systems, cytochrome P450 enzymes may demethylate methoxy groups, forming bioactive hydroxylated metabolites .

-

Chemical Oxidants : Reactions with H₂O₂ or metal ions (e.g., Fe³⁺) could yield quinone intermediates, though direct evidence for this flavanone is lacking .

Substitution Reactions

Methoxy groups are typically inert under mild conditions but can undergo demethylation under harsh reagents:

For This compound , steric hindrance from adjacent methoxy groups (e.g., 2',3',4') may slow demethylation kinetics .

Biological Interactions

While not direct chemical reactions, interactions with biological targets inform reactivity:

-

NF-κB Inhibition : Analogues like morin (3,5,7,2',4'-pentahydroxyflavone) suppress NF-κB by stabilizing IκB-α, suggesting methoxy groups may modulate binding affinity .

-

Enzyme Inhibition : Polymethoxyflavonoids inhibit COX-2 and iNOS via electron donation from methoxy groups, reducing pro-inflammatory mediators .

Synthetic Modifications

Synthesis routes for polymethoxyflavonoids include:

-

Ullmann Coupling : Copper-mediated aryl ether formation to install methoxy groups .

-

Methylation : Stepwise protection of hydroxyl groups using methyl iodide/K₂CO₃ .

For This compound , regioselective methylation of a precursor flavanone (e.g., naringenin) is a plausible route .

Stability and Degradation

特性

分子式 |

C20H22O7 |

|---|---|

分子量 |

374.4 g/mol |

IUPAC名 |

5,7-dimethoxy-2-(2,3,4-trimethoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H22O7/c1-22-11-8-16(24-3)18-13(21)10-15(27-17(18)9-11)12-6-7-14(23-2)20(26-5)19(12)25-4/h6-9,15H,10H2,1-5H3 |

InChIキー |

HZWSAUOBLMSNPL-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C(=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC |

同義語 |

(2S)-5,7,2',3',4'-pentamethoxy-flavanone 5,7,2',3',4'-pentamethoxyflavanone |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。